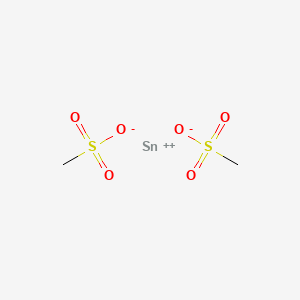

Stannous methanesulfonate

Übersicht

Beschreibung

Stannous methanesulfonate is a chemical compound that exists in the form of a colorless and transparent liquid. It possesses a distinct odor reminiscent of rotten eggs. This compound is water-soluble, highly reactive, and acts as a catalyst in various organic reactions. It has a melting point of approximately 140-150°C and a boiling point of around 330°C . This compound is widely used in electroless plating processes for enhancing conductivity, corrosion resistance, and solderability .

Wirkmechanismus

Target of Action

Stannous methanesulfonate primarily targets metal substrates in various industries, including electronics, automotive, and aerospace . It serves as a reducing agent in the electroless plating process, facilitating the deposition of a thin layer of metal onto a substrate .

Mode of Action

The compound interacts with its targets through a process known as electroless plating . This involves the coating of materials such as copper, nickel, or gold onto surfaces with the purpose of enhancing conductivity, corrosion resistance, and solderability . In the electronics industry, this compound is utilized to create conductive coatings on printed circuit boards (PCBs) and electrical connectors .

Biochemical Pathways

In proteomics, this compound plays a crucial role as a reducing agent in protein research, particularly in sample preparation for mass spectrometry analysis . Its ability to reduce disulfide bonds within proteins facilitates protein denaturation, digestion, and subsequent analysis, enhancing the identification and characterization of proteins in complex biological samples .

Result of Action

The molecular and cellular effects of this compound’s action are evident in its applications. For instance, in the electronics industry, the metal layer deposited using this compound helps to form reliable electrical connections and ensures efficient signal transmission within electronic devices . In the automotive sector, this compound plays a crucial role in plating components like engine parts, fuel system parts, and connectors .

Action Environment

This compound is stable when stored away from oxygen and moisture . It exhibits high thermal stability, making it a useful catalyst in high-temperature reactions . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to oxygen and moisture .

Biochemische Analyse

Biochemical Properties

Stannous methanesulfonate is a highly reactive compound that can easily catalyze a range of organic reactions . It is a water-soluble compound that is stable when stored away from oxygen and moisture . It is also notable for its high thermal stability, making it a useful catalyst in high-temperature reactions

Cellular Effects

It is known that it plays a crucial role in plating components like engine parts, fuel system parts, and connectors in the automotive sector . The metal layer deposited using this compound helps to improve the strength, durability, and resistance to wear and corrosion of these components, thereby enhancing their overall performance and longevity .

Molecular Mechanism

It is known that it is a highly reactive compound that can easily catalyze a range of organic reactions

Temporal Effects in Laboratory Settings

This compound is stable when stored away from oxygen and moisture . It has a melting point of approximately 140-150°C and a boiling point of around 330°C . It is also notable for its high thermal stability, making it a useful catalyst in high-temperature reactions

Metabolic Pathways

It is known that it is a highly reactive compound that can easily catalyze a range of organic reactions

Transport and Distribution

It is known that it is a water-soluble compound that is stable when stored away from oxygen and moisture

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stannous methanesulfonate can be synthesized through an electrolytic method. This involves using tin as the anode and graphite as the cathode in a methylsulfonic acid solution. By optimizing key variables such as current density, electrolyte concentration, stirring speed, and reaction temperature, a high conversion rate of 97% can be achieved . Another method involves the direct reaction of metallic tin with methylsulfonic acid, although this reaction is slow and requires high temperatures (above 140°C) and reflux conditions .

Industrial Production Methods

The industrial production of this compound typically employs the electrolytic method due to its simplicity and efficiency. This method allows for the direct preparation of this compound in a water solution, with minimal impurities and no need for further separation and purification .

Analyse Chemischer Reaktionen

Types of Reactions

Stannous methanesulfonate undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in electroless plating processes.

Catalytic Reactions: It catalyzes esterification, alkylation, and condensation reactions.

Common Reagents and Conditions

Esterification Reactions: Involves carboxylic acids and alcohols, typically under acidic conditions.

Alkylation Reactions: Involves alkyl halides and nucleophiles, often under basic conditions.

Condensation Reactions: Involves aldehydes or ketones with amines or alcohols, usually under acidic or basic conditions.

Major Products Formed

Esterification: Esters, commonly used in the fragrance and flavor industries.

Alkylation: Alkylated compounds, used in pharmaceuticals and agrochemicals.

Condensation: Di- and tri-alkyl phosphates, used as flame retardants.

Wissenschaftliche Forschungsanwendungen

Stannous methanesulfonate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonic Acid: A strong acid used in hydrometallurgy and as a catalyst in organic synthesis.

Tin(II) Methanesulfonate: Similar in structure and used in similar applications, particularly in electroplating.

Uniqueness

Stannous methanesulfonate is unique due to its high thermal stability, water solubility, and selectivity in various organic transformations. These properties make it an effective catalyst and reducing agent in a wide range of applications, from organic synthesis to industrial processes .

Eigenschaften

IUPAC Name |

methanesulfonate;tin(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Sn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALQQBGHJJURDQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6S2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068851 | |

| Record name | Tin(II) bis(methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

50% Aqueous solution: Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tin(II) methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53408-94-9 | |

| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053408949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(II) bis(methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(II) bis(methanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

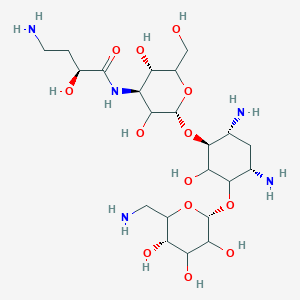

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

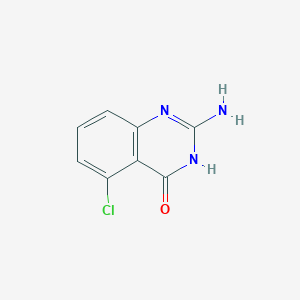

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid](/img/structure/B3029039.png)